An In-depth Technical Guide to 2-Ethyl-5-methylmorpholine Isomers
An In-depth Technical Guide to 2-Ethyl-5-methylmorpholine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the isomeric forms of 2-Ethyl-5-methylmorpholine. As a class of substituted morpholines, these compounds hold significance as versatile intermediates in organic synthesis and are of interest to researchers in medicinal chemistry and drug development. This document will delve into the nuances of their nomenclature, chemical and physical properties, synthesis, applications, and analytical methodologies, with a focus on providing actionable insights for laboratory and development settings.
Navigating the Isomeric Landscape of Ethyl-Methylmorpholines
The name "2-Ethyl-5-methylmorpholine" can be ambiguous. It is crucial to specify the exact substitution pattern on the morpholine ring to ensure clarity and reproducibility in research and manufacturing. The primary isomers of interest are:
-
5-Ethyl-2-methylmorpholine
-
3-Ethyl-5-methylmorpholine
-
2-Ethyl-2-methylmorpholine
Each isomer possesses a unique Chemical Abstracts Service (CAS) number, which is the universally accepted identifier for a specific chemical substance.
Core Chemical and Physical Properties
All isomers of 2-Ethyl-5-methylmorpholine share the same molecular formula and, consequently, the same molecular weight. However, their structural differences lead to variations in their physical properties.
Table 1: Core Identifiers and Properties of 2-Ethyl-5-methylmorpholine Isomers
| Property | 5-Ethyl-2-methylmorpholine | 3-Ethyl-5-methylmorpholine | 2-Ethyl-2-methylmorpholine |
| CAS Number | 743444-85-1[1] | 38711-87-4[2] | 1240527-64-3[3] |
| Molecular Formula | C₇H₁₅NO[1] | C₇H₁₅NO[2] | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol [2] | 129.20 g/mol [2] | 129.20 g/mol |
| IUPAC Name | 5-ethyl-2-methylmorpholine | 3-ethyl-5-methylmorpholine | 2-ethyl-2-methylmorpholine |
Synthesis Strategies for Substituted Morpholines
The synthesis of substituted morpholines like the 2-Ethyl-5-methylmorpholine isomers generally involves the formation of the heterocyclic ring through cyclization reactions. The specific precursors and reaction conditions will dictate the final substitution pattern. While specific synthesis routes for each isomer are not extensively published, general and established methods for morpholine synthesis can be adapted.
A prevalent strategy involves the cyclization of vicinal amino alcohols.[4] The general approach is outlined below:
Caption: General synthetic workflow for substituted morpholines.
For the synthesis of a specific isomer like 5-Ethyl-2-methylmorpholine , a plausible route would involve the reaction of an appropriately substituted amino alcohol with a cyclizing agent. The choice of starting materials is critical to achieving the desired substitution pattern.
Experimental Protocol: Illustrative Synthesis of a Substituted Morpholine
This protocol is a generalized representation and would require optimization for the specific target isomer.
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Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen substituted amino alcohol in a suitable aprotic solvent (e.g., THF, DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., NaH, K₂CO₃) to the solution to deprotonate the hydroxyl and amino groups, facilitating nucleophilic attack.
-
Addition of Cyclizing Agent: Slowly add the cyclizing agent (e.g., a dihaloalkane or an epoxide) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Applications in Research and Development
Substituted morpholines are valuable scaffolds in medicinal chemistry and serve as versatile building blocks in organic synthesis.[4][5]
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Pharmaceutical Research: The morpholine ring is a common motif in many biologically active compounds and approved drugs. Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. 2-Ethyl-5-methylmorpholine isomers can serve as key intermediates in the synthesis of novel drug candidates.
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Organic Synthesis: As chiral amines, they can be used as catalysts or chiral auxiliaries in asymmetric synthesis. Their structural rigidity and defined substitution patterns make them attractive for inducing stereoselectivity in chemical reactions.
Caption: Potential application areas for 2-Ethyl-5-methylmorpholine isomers.
Safety and Handling
While a specific Safety Data Sheet (SDS) for each 2-Ethyl-5-methylmorpholine isomer may not be widely available, general safety precautions for morpholine derivatives should be strictly followed. These compounds are expected to be flammable liquids and may be harmful if swallowed, causing skin and eye irritation or burns.[6][7]
General Handling Precautions:
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Analytical Methodologies
The analysis and quantification of 2-Ethyl-5-methylmorpholine isomers can be achieved using standard chromatographic techniques.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for separating and identifying these volatile compounds.[8][9]
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High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for less volatile derivatives or when derivatization is performed to enhance detection.[9][10]
Table 2: Common Analytical Techniques for Morpholine Derivatives
| Technique | Detector | Typical Application | Reference |
| Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment, reaction monitoring, quantitative analysis | [8][11] |
| High-Performance Liquid Chromatography (HPLC) | UV, Refractive Index (RI), Mass Spectrometry (MS) | Quantification in complex matrices, analysis of non-volatile derivatives | [9][10] |
Protocol: GC-MS Analysis of 2-Ethyl-5-methylmorpholine
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the isomers and any impurities. The oven temperature program should be optimized to achieve good resolution.
-
Mass Spectrometric Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting mass fragments are detected.
-
Data Analysis: The retention time provides qualitative identification (when compared to a standard), and the mass spectrum gives structural information for confirmation. The peak area can be used for quantification.
Conclusion
The 2-Ethyl-5-methylmorpholine isomers represent a class of substituted morpholines with significant potential in synthetic and medicinal chemistry. A clear understanding of their specific isomeric forms, properties, and handling requirements is paramount for their effective and safe utilization in a research and development setting. This guide provides a foundational understanding to support further investigation and application of these versatile chemical entities.
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